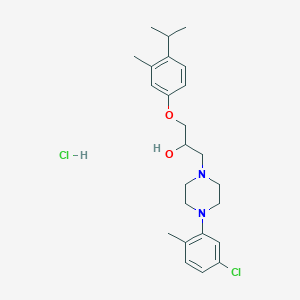
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride" is a complex organic molecule that likely exhibits pharmacological properties due to the presence of a piperazine ring, a common feature in many drugs. The molecule consists of a piperazine core substituted with various functional groups that could influence its physical, chemical, and biological characteristics.
Synthesis Analysis
The synthesis of piperazine derivatives is well-documented in the literature. For instance, the preparation of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides involves the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates in an ethereal solution, followed by the formation of hydrochlorides by passing hydrogen chloride into the solution . Similarly, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride is achieved through acetylation protection of ferulic acid, reaction with piperazine, and subsequent deacetylation . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and MS . These methods provide detailed information about the functional groups present and the overall molecular framework. The compound of interest would likely exhibit characteristic peaks in these spectra corresponding to its chloro, methyl, isopropyl, and phenoxy groups, as well as the piperazine ring and hydroxyl functionalities.
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions due to their reactive sites. The piperazine nitrogen atoms can act as nucleophiles, while substituents on the aromatic rings can undergo electrophilic substitution reactions. The hydroxyl group in the compound may also be involved in reactions such as esterification or etherification . The specific reactivity of the compound would depend on the electronic and steric effects of the substituents.
Physical and Chemical Properties Analysis
The physicochemical properties of piperazine derivatives, such as melting point, solubility, surface activity, and acid-base characteristics, are influenced by their chemical structure . The compound "1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride" would have its unique set of properties that could be estimated using techniques like thin-layer chromatography, stalagmometric method, and UV/VIS spectrophotometry. These properties are crucial for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent .
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
A study by Kumar et al. (2017) involves the design, synthesis, and pharmacological evaluation of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. These compounds were investigated for antidepressant and antianxiety activities, highlighting the potential use of piperazine derivatives in the development of new therapeutic agents (Kumar et al., 2017).
Synthesis and Characterization
Marvanová et al. (2016) described the synthesis and characterization of new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates and their hydrochloride salts as potential dual antihypertensive agents. This study exemplifies how chemical synthesis and characterization of piperazine derivatives can lead to the discovery of new drugs with specific therapeutic applications (Marvanová et al., 2016).
Antitumor Activity
Hakobyan et al. (2020) focused on the synthesis and evaluation of the antitumor activity of piperazine-based tertiary amino alcohols and their dihydrochlorides. The research aimed at understanding how these compounds influence tumor DNA methylation, indicating the role of piperazine derivatives in cancer research and potential treatments (Hakobyan et al., 2020).
Eigenschaften
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33ClN2O2.ClH/c1-17(2)23-8-7-22(13-19(23)4)29-16-21(28)15-26-9-11-27(12-10-26)24-14-20(25)6-5-18(24)3;/h5-8,13-14,17,21,28H,9-12,15-16H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKJCJOAGSFBJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=CC(=C(C=C3)C(C)C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

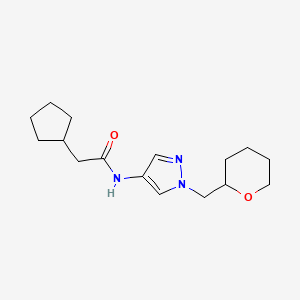
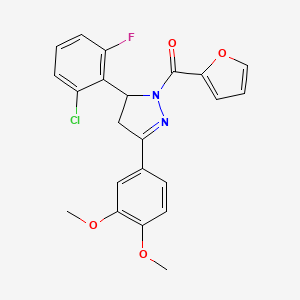
![1-(4-Fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2499849.png)
![5-[(4-fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2499850.png)
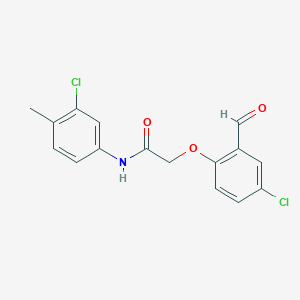
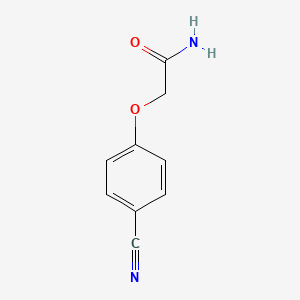
![[Benzotriazol-1-yl(phenyl)methyl]-trimethylsilane](/img/structure/B2499855.png)
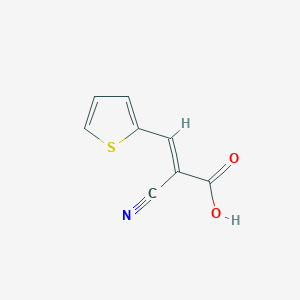
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2499857.png)

![3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B2499860.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2499864.png)
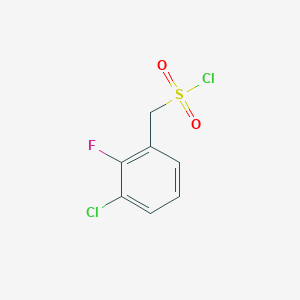
![2-[(5-chloropyridin-2-yl)amino]-N-(3,4-dimethoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2499866.png)